molecular formula C13H9ClN2O4 B4338414 (Z)-N-(4-CHLOROPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE

(Z)-N-(4-CHLOROPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE

Cat. No.: B4338414
M. Wt: 292.67 g/mol
InChI Key: MOSSMDUQGHISID-ALCCZGGFSA-N
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Description

(Z)-N-(4-CHLOROPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE is an organic compound characterized by the presence of a chlorophenyl group, a nitrofuran moiety, and an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-CHLOROPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE typically involves the reaction of 4-chloroaniline with 5-nitro-2-furaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-CHLOROPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(Z)-N-(4-CHLOROPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-N-(4-CHLOROPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The chlorophenyl group may enhance the compound’s binding affinity to target proteins, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(4-CHLOROPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE: Unique due to the presence of both nitrofuran and acrylamide moieties.

    N-(4-chlorophenyl)-3-(5-nitro-2-furyl)acetamide: Similar structure but with an acetamide group instead of acrylamide.

    N-(4-chlorophenyl)-3-(5-nitro-2-furyl)propionamide: Contains a propionamide group, differing in the length of the carbon chain.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrofuran and acrylamide moieties allows for diverse applications and interactions with various molecular targets.

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSSMDUQGHISID-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C\C2=CC=C(O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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